molecular formula C18H16FN3OS B2883165 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 309271-18-9

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2883165
CAS No.: 309271-18-9
M. Wt: 341.4
InChI Key: IAYWBVIDKMYRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a benzothiazole-piperazine hybrid compound characterized by a methanone core linking a 2-fluorophenyl group to a piperazine ring substituted with a benzo[d]thiazole moiety. This structural framework is frequently explored in medicinal chemistry due to the benzothiazole group’s role in enhancing binding affinity to biological targets, such as serotonin receptors or enzymes involved in cancer progression .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-14-6-2-1-5-13(14)17(23)21-9-11-22(12-10-21)18-20-15-7-3-4-8-16(15)24-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYWBVIDKMYRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response . Additionally, it has been investigated for its anti-tubercular activity, showing potential as a lead compound for the development of new anti-tubercular drugs .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for modifications that can lead to the discovery of new active ingredients with improved efficacy and safety profiles .

Comparison with Similar Compounds

Halogen Position and Identity

  • Target Compound : The 2-fluorophenyl group introduces ortho-substitution effects, which may sterically hinder interactions compared to para-substituted analogs.
  • 4-Chlorophenyl Analog: (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone (Ref: 10-F749803) replaces fluorine with chlorine at the para position. Chlorine’s larger atomic radius and higher lipophilicity could enhance membrane permeability but reduce metabolic stability compared to fluorine.
  • 3-Chloro-4-fluorophenyl Derivative : Compound 11c () features a disubstituted aromatic ring, demonstrating that electron-withdrawing groups at adjacent positions may synergistically modulate electronic properties .

Table 1: Halogen-Substituted Analogs

Compound Substituent Molecular Weight (Da) Key Properties Reference
Target Compound 2-fluorophenyl ~352 (estimated) Ortho-F substitution N/A
(4-Chlorophenyl)methanone analog 4-chlorophenyl ~369 Higher lipophilicity (Cl)
11c (Urea derivative) 3-Cl,4-F-phenyl 518.1 [M+H]+ Dual halogen effects

Heterocyclic Core Modifications

Benzothiazole vs. Benzoxazole

  • Benzothiazole: The sulfur atom in the benzothiazole ring (as in the target compound) enhances π-π stacking and hydrogen-bonding capabilities compared to oxygen in benzoxazole derivatives (e.g., benzo[d]oxazol-2-yl(phenyl)methanone in ) .
  • Imidazothiazole Derivatives : Compounds like 9ea–9ee () incorporate imidazo[2,1-b]thiazole cores, which expand aromatic surface area and may improve binding to enzymes like carbonic anhydrase .

Table 2: Heterocyclic Variants

Compound Core Structure Molecular Weight (Da) Melting Point (°C) Key Feature Reference
Target Compound Benzothiazole ~352 Not reported Sulfur-enhanced interactions N/A
9ea () Imidazo[2,1-b]thiazole 483 232–234 Sulfonamide substituent
8a () Benzoxazole ~269 167–169 Oxygen-based electronic effects

Functional Group Variations

Methanone vs. Urea Linkers

  • Methanone Linker: The target compound’s ketone group provides rigidity and planar geometry, favoring interactions with hydrophobic enzyme pockets.
  • Urea Derivatives: Compounds 11a–11o () replace the methanone with a urea group, introducing hydrogen-bond donors/acceptors that may enhance solubility and target specificity (e.g., for kinase inhibition) .

Table 3: Functional Group Comparisons

Compound Linker Type Molecular Weight (Da) Biological Implication Reference
Target Compound Methanone ~352 Rigid, hydrophobic interactions N/A
11a () Urea 484.2 [M+H]+ Enhanced solubility/H-bonding
5i () Ethane-1,2-dione 593.17 Extended conjugation

Biological Activity

The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

  • Molecular Formula : C19H19FN4OS
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific activities of this compound are detailed below.

1. Anticancer Activity

Studies have shown that derivatives of benzothiazole possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study : A related compound was tested against Jurkat T cells and A-431 cells, showing IC50 values lower than doxorubicin, indicating potent anticancer activity .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Similar benzothiazole derivatives have shown effectiveness against bacterial strains.

  • Table 1: Antimicrobial Activity of Related Compounds
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

These findings suggest that the benzothiazole framework may contribute to antimicrobial efficacy .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, notably acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.

  • Research Findings : A study reported that similar compounds exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests that this compound may also possess similar properties.

The mechanisms underlying the biological activities of this compound often involve interactions at the molecular level with specific targets:

  • Cytotoxic Mechanism : The interaction with cellular proteins and pathways leads to apoptosis in cancer cells.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function through binding to essential enzymes.
  • Enzyme Inhibition Mechanism : Competitive or non-competitive inhibition of enzymes like AChE through binding to the active site or allosteric sites.

Q & A

Q. Q1. What synthetic methodologies are recommended for synthesizing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a benzo[d]thiazol-2-yl-piperazine intermediate with a 2-fluorobenzoyl chloride derivative. Key steps include:

  • Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC or EDCI) under anhydrous conditions in solvents such as dichloromethane or THF .
  • Piperazine functionalization : Optimize reaction time (12–24 hours) and temperature (0–25°C) to prevent side reactions like over-acylation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95% by HPLC) .
    Critical parameters include stoichiometric ratios (1:1.2 for benzoyl chloride:piperazine) and inert atmospheres to avoid hydrolysis .

Q. Q2. How can spectroscopic techniques (NMR, MS) resolve ambiguities in the structural characterization of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the 2-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and piperazine protons (δ 3.2–3.8 ppm). The benzo[d]thiazole C2 proton appears as a singlet near δ 8.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z ~395) and fragments (e.g., cleavage at the methanone bridge).
    Discrepancies in integration ratios or unexpected fragments may indicate impurities or tautomeric forms, requiring iterative solvent recrystallization .

Advanced Research Questions

Q. Q3. What strategies address contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

  • Bioavailability optimization : Modify lipophilicity (logP ~2.5–3.5) via substituent tuning (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to enhance membrane permeability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., piperazine N-demethylation) and introduce blocking groups (e.g., methylsulfonyl) .
  • Dose-response refinement : Adjust dosing intervals based on pharmacokinetic half-life (e.g., t1/2 >4 hours in rodents) to maintain therapeutic concentrations .

Q. Q4. How does computational modeling predict the binding affinity of this compound to serotonin/dopamine receptors, and how do these predictions align with experimental data?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to simulate interactions with 5-HT2A or D2 receptors. The fluorophenyl group shows π-π stacking with Phe residues, while the piperazine nitrogen forms hydrogen bonds with Asp<sup>3.32</sup> .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding.
    Experimental validation via radioligand displacement assays (e.g., Ki ~50 nM for 5-HT2A) often correlates with in silico predictions (±20% error) .

Q. Q5. What experimental designs mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation at 4°C. Co-crystallization with acetic acid (10% v/v) improves crystal lattice formation .
  • Cryo-protection : Use glycerol (20%) to prevent ice formation during data collection at 100 K.
  • SHELXL refinement : Apply TWIN/BASF commands for handling pseudo-merohedral twinning, common in benzothiazole derivatives .

Q. Q6. How do structural modifications (e.g., substituting 2-fluorophenyl with nitro/cyano groups) impact antimicrobial efficacy?

Answer:

  • Nitro substitution : Increases electrophilicity, enhancing covalent binding to bacterial enzymes (e.g., MIC ~2 µg/mL against S. aureus vs. 8 µg/mL for parent compound) .
  • Cyano substitution : Improves solubility (logS −3.5 → −2.8) but reduces membrane penetration, requiring prodrug strategies .
    SAR studies show that electron-withdrawing groups at the phenyl position correlate with Gram-positive activity (R<sup>2</sup> >0.85) .

Q. Q7. What analytical methods resolve discrepancies in HPLC purity assessments caused by degradation products?

Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify labile sites. Major degradants include hydrolyzed methanone (retention time shift +1.5 min) .
  • LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Degradants are quantified via area normalization (>98% purity threshold) .

Q. Q8. How does the compound’s conformational flexibility (e.g., piperazine ring puckering) influence its pharmacological profile?

Answer:

  • DFT calculations : Chair-to-boat transitions in the piperazine ring increase energy by ~5 kcal/mol, favoring chair conformers in receptor-bound states .
  • NOESY NMR : Detect proximity between piperazine Haxial and fluorophenyl protons, confirming preferred conformations in solution .
    Rigid analogs (e.g., bridged piperazines) show 10-fold higher 5-HT1A affinity but reduced BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.